molecular formula C87H148N26O30S B14749596 Systemin acetate

Systemin acetate

Cat. No.: B14749596
M. Wt: 2070.3 g/mol
InChI Key: ISJRJROQKJHKIN-GAXWHIJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systemin acetate is a derivative of systemin, an 18-amino acid signaling peptide isolated from tomato leaves. Systemin is a plant peptide hormone involved in the wound response in the family Solanaceae. It was the first plant hormone proven to be a peptide, having been isolated from tomato leaves in 1991 by a group led by Clarence A. Ryan . This compound retains the biological activity of systemin and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Systemin acetate can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the synthesis of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds. The final product is cleaved from the resin and deprotected to yield the desired peptide .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions

Systemin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various analogs with substituted amino acids. These products are used to study the peptide’s structure and function .

Scientific Research Applications

Systemin acetate has a wide range of scientific research applications, including:

Mechanism of Action

Systemin acetate exerts its effects by binding to specific receptors on the surface of plant cells, initiating a signaling cascade that leads to the activation of defense genes. The primary molecular target is the systemin receptor, which activates the jasmonic acid signaling pathway. This pathway involves the production of jasmonic acid, a plant hormone that regulates the expression of genes involved in defense responses, such as proteinase inhibitors .

Properties

Molecular Formula

C87H148N26O30S

Molecular Weight

2070.3 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid

InChI

InChI=1S/C85H144N26O28S.C2H4O2/c1-43(2)65(106-67(121)44(3)89)78(132)100-49(25-27-61(90)115)71(125)104-55(41-112)75(129)101-52(19-8-11-32-88)80(134)110-36-15-23-59(110)82(136)109-35-14-22-58(109)77(131)105-56(42-113)74(128)96-46(17-6-9-30-86)68(122)95-48(20-12-33-94-85(92)93)70(124)102-53(39-63(117)118)81(135)111-37-16-24-60(111)83(137)108-34-13-21-57(108)76(130)99-47(18-7-10-31-87)69(123)98-51(29-38-140-5)72(126)97-50(26-28-62(91)116)73(127)107-66(45(4)114)79(133)103-54(84(138)139)40-64(119)120;1-2(3)4/h43-60,65-66,112-114H,6-42,86-89H2,1-5H3,(H2,90,115)(H2,91,116)(H,95,122)(H,96,128)(H,97,126)(H,98,123)(H,99,130)(H,100,132)(H,101,129)(H,102,124)(H,103,133)(H,104,125)(H,105,131)(H,106,121)(H,107,127)(H,117,118)(H,119,120)(H,138,139)(H4,92,93,94);1H3,(H,3,4)/t44-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,65-,66-;/m0./s1

InChI Key

ISJRJROQKJHKIN-GAXWHIJPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.